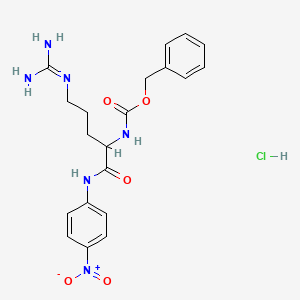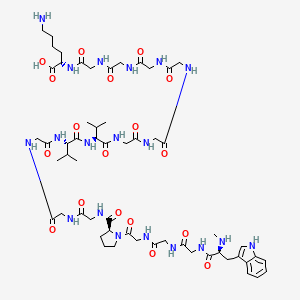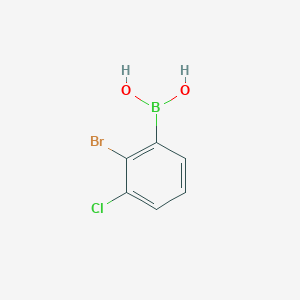
(2-Bromo-3-chlorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-chlorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring substituted with bromine and chlorine atoms. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-chlorophenyl)boronic acid typically involves the borylation of 2-bromo-3-chlorophenyl halides. One common method is the reaction of 2-bromo-3-chlorophenyl halides with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-3-chlorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . It can also participate in other reactions like Chan-Lam coupling and oxidation reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., THF).
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an organic solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium periodate.
Major Products: The major products formed from these reactions are biaryl compounds, substituted alkenes, and various functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
(2-Bromo-3-chlorophenyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Bromo-3-chlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
- 2-Chlorophenylboronic acid
- 2-Bromophenylboronic acid
- 3-Chlorophenylboronic acid
Comparison: (2-Bromo-3-chlorophenyl)boronic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to its mono-substituted counterparts. The combination of bromine and chlorine allows for more versatile synthetic applications and the formation of a wider range of products .
Propiedades
Fórmula molecular |
C6H5BBrClO2 |
|---|---|
Peso molecular |
235.27 g/mol |
Nombre IUPAC |
(2-bromo-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H |
Clave InChI |
BWSYBOSDUYASEG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)Cl)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B12510942.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea](/img/structure/B12510944.png)
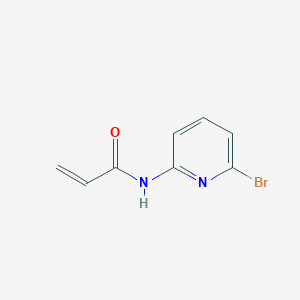
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510951.png)
![1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B12510953.png)
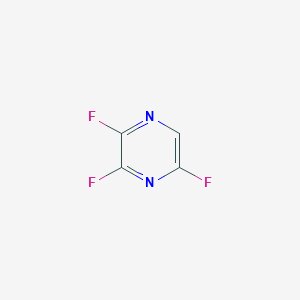
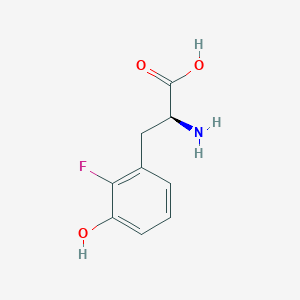

![2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12510968.png)
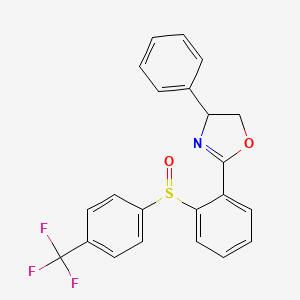
![N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12510992.png)

